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Compound of Interest

Compound Name:
2-(4,6-Diphenyl-1,3,5-triazin-2-

yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tinuvin

1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-

Visible (UV-Vis) spectroscopic characteristics of Tinuvin 1577, along with detailed experimental

protocols and a functional workflow diagram. This document is intended to serve as a

comprehensive resource for researchers and professionals engaged in the development and

analysis of materials requiring UV protection.

Chemical Structure and Properties
Chemical Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol[1]

CAS Number: 147315-50-2[1]

Molecular Formula: C₂₇H₂₇N₃O₂[2]

Molecular Weight: 425.52 g/mol [2][3]

Tinuvin 1577 is a yellowish, free-flowing granular substance with a melting point of

approximately 148 °C.[1] It exhibits very low volatility and is compatible with a wide range of

polymers.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b141844?utm_src=pdf-interest
https://www.scribd.com/document/934316422/TI-Tinuvin-1577-EVF-1008-e-V9-2021-2
https://www.scribd.com/document/934316422/TI-Tinuvin-1577-EVF-1008-e-V9-2021-2
https://www.biocompare.com/11119-Chemicals-and-Reagents/20898911-2-4-6-Diphenyl-1-3-5-triazin-2-yl-5-hexyl-oxy-phenol/
https://www.biocompare.com/11119-Chemicals-and-Reagents/20898911-2-4-6-Diphenyl-1-3-5-triazin-2-yl-5-hexyl-oxy-phenol/
https://www.sigmaaldrich.com/US/en/product/aldrich/535826
https://www.scribd.com/document/934316422/TI-Tinuvin-1577-EVF-1008-e-V9-2021-2
https://www.specialchem.com/polymer-additives/product/basf-tinuvin-1577-ed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
UV-Visible Spectroscopy
Tinuvin 1577 exhibits strong absorbance in the UV-A region of the electromagnetic spectrum,

which is critical for its function as a UV absorber. The UV-Vis spectrum, typically recorded in a

chloroform solution, shows two distinct absorption maxima.

Wavelength (λmax) Molar Absorptivity (ε) Solvent

274 nm Not Reported Chloroform

341 nm 22,000 L·mol⁻¹·cm⁻¹ Chloroform

Table 1: UV-Visible Spectroscopic Data for Tinuvin 1577 in Chloroform.[1]

Infrared (IR) Spectroscopy
While a complete experimental IR spectrum for Tinuvin 1577 is not readily available in the

public domain, the expected characteristic absorption bands can be predicted based on its

functional groups. The key vibrational modes are associated with the phenol, triazine, and

aliphatic moieties.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400-3600 O-H (Phenol)
Stretching (intramolecular H-

bond)

~3050-3100 C-H (Aromatic) Stretching

~2850-2960 C-H (Aliphatic) Stretching

~1500-1600 C=N, C=C (Triazine, Phenyl) Ring Stretching

~1350-1450 C-N (Triazine) Stretching

~1200-1300 C-O (Phenol, Ether) Stretching

~800-900 C-H (Aromatic) Out-of-plane Bending

Table 2: Predicted Fourier-Transform Infrared (FTIR) Peak Assignments for Tinuvin 1577.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for Tinuvin 1577 are not widely published.

However, based on the chemical structure and data from analogous hydroxyphenyl triazine

compounds, the expected chemical shifts can be estimated.

¹H NMR (Predicted):

Chemical Shift (δ, ppm) Proton Type Multiplicity

~10.0-12.0 Ar-OH Singlet (broad)

~7.0-8.5 Aromatic Protons Multiplets

~4.0 -O-CH₂- Triplet

~1.2-1.8 -CH₂- (aliphatic chain) Multiplets

~0.9 -CH₃ Triplet

Table 3: Predicted ¹H NMR Chemical Shifts for Tinuvin 1577.

¹³C NMR (Predicted):

Chemical Shift (δ, ppm) Carbon Type

~160-175 C=N (Triazine)

~150-160 C-O (Phenolic)

~110-140 Aromatic Carbons

~68 -O-CH₂-

~20-35 Aliphatic Carbons

~14 -CH₃

Table 4: Predicted ¹³C NMR Chemical Shifts for Tinuvin 1577.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of Tinuvin 1577.

UV-Visible Spectroscopy
Objective: To determine the UV-Visible absorption spectrum of Tinuvin 1577 and identify the

wavelengths of maximum absorbance (λmax).

Materials:

Tinuvin 1577

Chloroform (spectroscopic grade)

Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer

Procedure:

Solution Preparation: Prepare a stock solution of Tinuvin 1577 in chloroform at a

concentration of 10 mg/L.[1] Ensure the solid is completely dissolved.

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at

least 30 minutes.

Blank Measurement: Fill a quartz cuvette with the chloroform solvent to be used as a blank.

Place the cuvette in the spectrophotometer and record a baseline spectrum across the

desired wavelength range (e.g., 200-600 nm).

Sample Measurement: Rinse the cuvette with the Tinuvin 1577 solution and then fill it. Place

the sample cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded

spectrum. If performing quantitative analysis, use the Beer-Lambert law at the λmax of

interest.
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of Tinuvin 1577 to identify its functional groups.

Materials:

Tinuvin 1577

Potassium bromide (KBr, IR grade)

Mortar and pestle

Hydraulic press for KBr pellets

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method): Dry a small amount of Tinuvin 1577 and KBr to

remove any moisture. Mix approximately 1-2 mg of Tinuvin 1577 with 100-200 mg of KBr in a

mortar and grind to a fine powder. Press the mixture into a transparent pellet using a

hydraulic press.

Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

Background Measurement: Record a background spectrum with an empty sample

compartment.

Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's

sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic

absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Tinuvin 1577 for structural elucidation.
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Materials:

Tinuvin 1577

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of Tinuvin 1577 in about 0.6-0.7 mL

of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal

homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans will be required compared to ¹H NMR.

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction,

baseline correction). Integrate the signals in the ¹H spectrum and determine the chemical

shifts relative to TMS for both ¹H and ¹³C spectra.

Functional Workflow and Signaling Pathways
Tinuvin 1577 functions as a UV absorber, protecting polymeric materials from

photodegradation. The process does not involve a biological signaling pathway but rather a

photochemical and photophysical mechanism. The following diagram illustrates the workflow of

UV light absorption and energy dissipation by Tinuvin 1577 within a polymer matrix.
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Caption: Workflow of UV protection by Tinuvin 1577 in a polymer matrix.
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This in-depth technical guide provides a foundational understanding of the spectroscopic

properties of Tinuvin 1577. The presented data and protocols are intended to aid researchers in

the identification, characterization, and application of this important UV absorber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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